molecular formula C18H16FNO4 B6043335 2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B6043335
M. Wt: 329.3 g/mol
InChI Key: ZOUDWLZTRKHEJX-UHFFFAOYSA-N
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Description

2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a propionyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the propionyl group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The benzodioxin moiety contributes to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety but differs in the presence of a bromine atom instead of a fluorine atom.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but lacks the propionyl and fluorine groups.

Uniqueness

2-fluoro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the combination of the fluorine atom, propionyl group, and benzodioxin moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-2-15(21)12-9-16-17(24-8-7-23-16)10-14(12)20-18(22)11-5-3-4-6-13(11)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUDWLZTRKHEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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